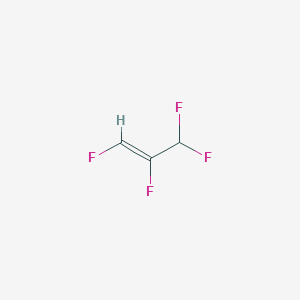

![molecular formula C11H13N3O2 B3043165 Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 76075-25-7](/img/structure/B3043165.png)

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate

Descripción general

Descripción

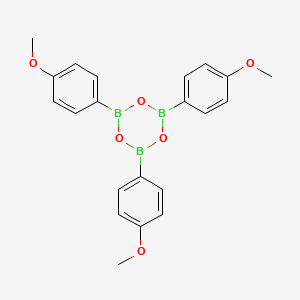

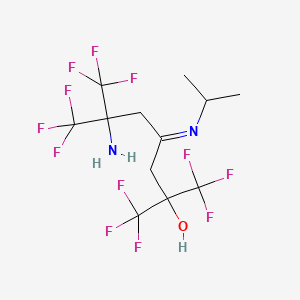

Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C11H13N3O2 . It is categorized under esters . It is used in life science research .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, which includes Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate, involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . For instance, one method involves the reflux of a compound in phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is represented by the formula C11H13N3O2 . The molecular weight of this compound is 219.243 .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines, including Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate, have been the focus of various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate has a molecular weight of 219.243 .Aplicaciones Científicas De Investigación

Uranium Rejection in Groundwater Treatment

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate: has been investigated for its potential use in mitigating uranium contamination from groundwater. Nanofiltration (NF) membranes, such as NF90 and NF270, can effectively remove uranyl complexes when exposed to environmentally relevant cations (Na+, Mg2+, and Ca2+). The study found that the addition of mono- and divalent ions influenced both steric hindrance and Donnan exclusion mechanisms, affecting uranium rejection rates. Calcium, in particular, plays a crucial role due to its complexation affinity with uranium. Membrane selectivity was optimal at pH 7, with Na+ to uranium (VI) ion ratios of 190 for NF90 and 100 for NF270 .

Bioactive Research and Nutraceutical Formulations

While not directly related to the compound, bioactive research and nutraceutical formulations benefit from understanding the properties of specific molecules. Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate could potentially contribute to novel formulations, impacting health and wellness .

Direcciones Futuras

Imidazo[1,2-a]pyrimidines, including Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that these compounds may have potential for further exploration in drug development and other applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine analogues . These analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been studied for their anti-tb properties . They are believed to interact with the bacterial cells, leading to a reduction in bacterial growth .

Biochemical Pathways

Given the reported anti-tb activity of related compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of tb bacteria .

Result of Action

This suggests that the compound may have a similar effect, leading to a reduction in the growth of TB bacteria .

Propiedades

IUPAC Name |

ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-4-16-10(15)9-6-14-8(3)5-7(2)12-11(14)13-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPSJGHPQNUUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

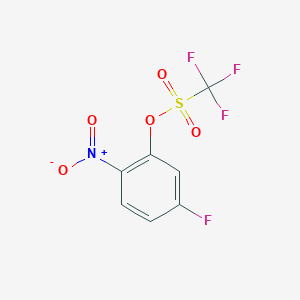

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)